molecular formula C12H10N4O2S2 B11030712 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11030712
M. Wt: 306.4 g/mol
InChI Key: KVSRXWHVXINRER-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems .

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Biological Activity

The compound 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C16H16N4O2S2
Molecular Weight 360.5 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=C(S3)CCCCC4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • Studies have shown that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against colon carcinoma cells (HCT-15) and lung adenocarcinoma (A549) cells .
    • The presence of the thiazole moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties :
    • The thiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains and fungi .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a thiazolo-pyrimidine derivative similar to our compound on various cancer cell lines. Results indicated that the compound exhibited an IC50 value of 10 µM against A431 vulvar epidermal carcinoma cells, showcasing a significant reduction in cell viability compared to control groups .

Study 2: Antimicrobial Activity

In another investigation, a series of thiazole-containing compounds were tested for their antimicrobial properties. The results indicated that certain derivatives showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Research Findings

Recent literature highlights several key findings regarding the biological activity of thiazolo-pyrimidine compounds:

  • Structure-Activity Relationship (SAR) : Modifications on the thiazole and pyrimidine rings significantly affect biological activity. For instance, the introduction of electron-donating groups enhances anticancer efficacy .
  • Toxicity Profiles : While many derivatives show promising therapeutic effects, toxicity remains a concern. Studies have indicated that some compounds exhibit selective toxicity towards cancer cells over normal cells .

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-6-3-13-11(19-6)15-9(17)8-4-14-12-16(10(8)18)5-7(2)20-12/h3-5H,1-2H3,(H,13,15,17)

InChI Key

KVSRXWHVXINRER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

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